2-(3-Nitro-benzylamino)-ethanol
Overview
Description
2-(3-Nitro-benzylamino)-ethanol is an organic compound characterized by the presence of a nitro group attached to a benzylamino moiety, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-benzylamino)-ethanol typically involves the reaction of 3-nitrobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-benzylamino)-ethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.
Reduction: Potassium permanganate, chromium trioxide, acidic or basic conditions, elevated temperature.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile, room temperature to reflux conditions.
Major Products Formed
Oxidation: 3-Aminobenzylamino-ethanol.
Reduction: 3-Nitrobenzaldehyde, 3-Nitrobenzoic acid.
Substitution: Various substituted benzylamino-ethanol derivatives.
Scientific Research Applications
2-(3-Nitro-benzylamino)-ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-benzylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The benzylamino moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzylamine: Similar structure but lacks the ethanol group.
2-(3-Nitro-phenylamino)-ethanol: Similar structure but with a phenylamino group instead of a benzylamino group.
3-Nitrobenzyl alcohol: Similar structure but lacks the amino group.
Uniqueness
2-(3-Nitro-benzylamino)-ethanol is unique due to the presence of both the nitro and benzylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-5-4-10-7-8-2-1-3-9(6-8)11(13)14/h1-3,6,10,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOJCOWNOXOGRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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